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Introduction
Nanodiscs are self-assembled, soluble, nanoscale phospholipid bilayers stabilized by a "belt" of

amphipathic helical proteins known as Membrane Scaffold Proteins (MSPs).[1][2] They provide

a more native-like environment for membrane proteins compared to detergents or liposomes,

making them an invaluable tool in drug discovery and structural biology.[3][4] This document

provides detailed application notes and protocols for the assembly of 1-palmitoyl-2-oleoyl-

glycero-3-phosphocholine (POPC) nanodiscs with various MSP proteins. These protocols are

designed to be a comprehensive guide for researchers, scientists, and drug development

professionals.

Quantitative Data Summary
The successful assembly of homogenous nanodiscs is critically dependent on the molar ratio of

phospholipids to MSPs.[5][6] This ratio varies depending on the specific MSP variant and the

type of phospholipid used.[5] The following tables summarize key quantitative data for the

assembly of POPC nanodiscs with commonly used MSP variants.

Table 1: Recommended Molar Ratios for POPC Nanodisc Assembly
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MSP Variant
Optimal POPC:MSP Molar
Ratio

Reference(s)

MSP1D1 65:1 to 80:1 [5][7]

MSP1E3D1 130:1 to 160:1 [5][8]

MSP1D1ΔH5
~30:1 (with DMPC, POPC

similar)
[8]

Table 2: Properties of Common MSP Variants and Resulting POPC Nanodiscs

MSP Variant
Molar Mass
(Da)

Extinction
Coefficient at
280 nm
(M⁻¹cm⁻¹)

Resulting
Nanodisc
Diameter (nm)

Reference(s)

MSP1D1 ~28,300 21,000 ~9.7 [5][9]

MSP1D1 (His-

tag cleaved)
~25,600 18,200 ~9.7 [5]

MSP1E3D1 ~33,400 29,400 ~12.7 [5]

MSP1E3D1 (His-

tag cleaved)
~30,700 26,600 ~12.7 [5]

MSP1D1ΔH5 ~22,000 N/A ~7-8 [9]

Experimental Protocols
This section provides a detailed, step-by-step protocol for the assembly of POPC nanodiscs,

with and without the incorporation of a target membrane protein.

Materials and Reagents
Membrane Scaffold Protein (MSP) of choice (e.g., MSP1D1, MSP1E3D1)

POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) in chloroform
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Sodium cholate

Target membrane protein (optional, solubilized in a suitable detergent)

Bio-Beads SM-2 or equivalent hydrophobic beads

Assembly Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.5 mM EDTA

Size-Exclusion Chromatography (SEC) Buffer: Same as Assembly Buffer

Nitrogen gas

Glass culture tubes

Sonicator bath

Orbital shaker

Size-exclusion chromatography column (e.g., Superdex 200 10/300 GL) and system

Protocol 1: Assembly of Empty POPC Nanodiscs
This protocol describes the formation of nanodiscs without an incorporated membrane protein.

Step 1: Preparation of POPC-cholate micelles

In a glass tube, dispense the required amount of POPC in chloroform based on the desired

final concentration and the optimal POPC:MSP ratio from Table 1.

Dry the lipid to a thin film under a gentle stream of nitrogen gas. For complete removal of the

solvent, place the tube under high vacuum for at least 2 hours.[5]

Resuspend the dried lipid film in Assembly Buffer containing a concentration of sodium

cholate that is at least twice the molar concentration of the lipid (e.g., for 50 mM POPC, use

100 mM sodium cholate).[5]

Vortex and sonicate the mixture in a bath sonicator until the solution is clear, indicating the

formation of lipid-cholate micelles.[5]
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Step 2: Nanodisc Assembly

In a fresh tube, combine the POPC-cholate micelle solution with the appropriate amount of

MSP solution to achieve the desired molar ratio.

Add Assembly Buffer to reach the final desired volume. The final cholate concentration

should be between 12-40 mM.[5][6]

Incubate the mixture on ice (for POPC) for at least 15 minutes.[5][6]

Step 3: Detergent Removal and Self-Assembly

Prepare Bio-Beads by washing them with methanol, followed by extensive washing with

water, and finally with the Assembly Buffer.

Add the washed Bio-Beads to the assembly mixture at a concentration of 0.5-0.8 g of damp

beads per ml of the mixture.[5]

Incubate the mixture on an orbital shaker at 4°C for at least 4 hours to overnight to allow for

detergent removal and spontaneous self-assembly of the nanodiscs.[5]

Step 4: Purification

Carefully remove the supernatant containing the assembled nanodiscs from the Bio-Beads.

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any aggregates.

[1][7]

Purify the nanodiscs using a size-exclusion chromatography (SEC) column pre-equilibrated

with SEC Buffer. A Superdex 200 10/300 GL column is commonly used.[5]

Monitor the elution profile at 280 nm. Assembled nanodiscs will elute as a monodisperse

peak at a volume corresponding to their size.

Collect the fractions corresponding to the nanodisc peak.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://publish.illinois.edu/sligar-lab/nanodisc-technology-protocols-for-preparation-of-nanodiscs/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4196316/
https://publish.illinois.edu/sligar-lab/nanodisc-technology-protocols-for-preparation-of-nanodiscs/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4196316/
https://publish.illinois.edu/sligar-lab/nanodisc-technology-protocols-for-preparation-of-nanodiscs/
https://publish.illinois.edu/sligar-lab/nanodisc-technology-protocols-for-preparation-of-nanodiscs/
https://cube-biotech.com/media/c1/ab/85/1669983420/MSP1D1%20POPC%20(His-tagged)%20Assembly%20Protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6894905/
https://publish.illinois.edu/sligar-lab/nanodisc-technology-protocols-for-preparation-of-nanodiscs/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Incorporation of a Membrane Protein into
POPC Nanodiscs
This protocol is an extension of the empty nanodisc assembly, incorporating a detergent-

solubilized membrane protein of interest.

Follow Step 1 from Protocol 1 to prepare POPC-cholate micelles.

In a separate tube, prepare your target membrane protein solubilized in a suitable detergent.

In a new tube, combine the POPC-cholate micelle solution, the MSP solution, and the

solubilized target membrane protein at the desired molar ratios. A common starting point is a

molar ratio of MSP to target protein of >4:1.

The number of POPC molecules should be adjusted to account for the volume occupied by

the incorporated membrane protein.

Incubate the mixture on ice for at least 5 minutes.[5]

Proceed with Steps 3 and 4 from Protocol 1 for detergent removal, self-assembly, and

purification.

If the MSP and/or the target protein contain affinity tags (e.g., His-tag), affinity

chromatography can be performed before or after SEC for further purification.[5]

Visualizing the Workflow and Concepts
The following diagrams, generated using the DOT language, illustrate the key workflows and

concepts in POPC nanodisc assembly.
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Caption: Workflow for membrane protein incorporation into POPC nanodiscs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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